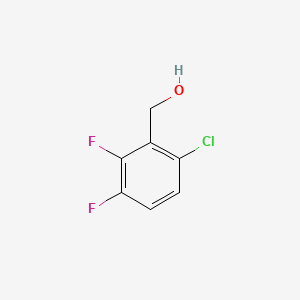

6-Chloro-2,3-difluorobenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-2,3-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCZAGKTHBSPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652173 | |

| Record name | (6-Chloro-2,3-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887585-70-8 | |

| Record name | (6-Chloro-2,3-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 6-Chloro-2,3-difluorobenzyl alcohol: Pathways, Protocols, and Mechanistic Insights

For Immediate Release

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-Chloro-2,3-difluorobenzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Designed for researchers, chemists, and process development scientists, this document details the prevalent synthetic strategies, explains the rationale behind methodological choices, and offers detailed experimental protocols.

Introduction and Strategic Importance

This compound is a crucial building block in medicinal chemistry. The strategic placement of fluorine atoms and chlorine on the benzene ring significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable precursor for creating complex molecules with enhanced biological activity.[3][4] The synthesis of this compound, therefore, requires a robust and efficient methodology to ensure high purity and yield, which are critical for downstream applications in drug discovery.

A prevalent and logical synthetic approach involves a two-step sequence: the formylation of a substituted benzene precursor followed by the selective reduction of the resulting aldehyde. This guide will focus on this industrially relevant pathway, starting from 1-Chloro-2,3-difluorobenzene.[5]

Retrosynthetic Analysis and Pathway Design

The most direct route to this compound involves the reduction of its corresponding aldehyde, 6-Chloro-2,3-difluorobenzaldehyde. This intermediate can be synthesized from 1-Chloro-2,3-difluorobenzene via a regioselective formylation reaction.

Caption: Retrosynthetic analysis of this compound.

This two-step pathway is advantageous due to the commercial availability of the starting material and the generally high yields and selectivity of the reactions involved.

Detailed Synthesis Pathway

Step 1: Ortho-Formylation of 1-Chloro-2,3-difluorobenzene

The introduction of a formyl (-CHO) group at the C6 position of 1-Chloro-2,3-difluorobenzene is achieved through directed ortho-metalation (DoM).[6] This reaction leverages the directing ability of the fluorine and chlorine substituents to achieve high regioselectivity.

Mechanism and Rationale: Directed ortho-metalation is a powerful tool in aromatic chemistry that allows for functionalization at a position ortho to a directing metalation group (DMG).[6][7] In the case of 1-Chloro-2,3-difluorobenzene, the fluorine atoms, particularly the one at C2, act as effective DMGs. The reaction is typically initiated by a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to form an aryllithium intermediate. The lithium atom coordinates to the heteroatom of the DMG, facilitating the deprotonation of the nearest ortho-proton.[8][9]

The subsequent reaction with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality at the lithiated position.

Caption: Reaction scheme for the ortho-formylation of 1-Chloro-2,3-difluorobenzene.

Step 2: Reduction of 6-Chloro-2,3-difluorobenzaldehyde

The final step is the reduction of the aldehyde to the primary alcohol. This transformation is commonly accomplished using a mild and selective reducing agent to avoid side reactions.

Mechanism and Rationale: Sodium borohydride (NaBH4) is the reagent of choice for this reduction.[10] It is a selective reducing agent for aldehydes and ketones and is known for its operational simplicity and safety compared to more powerful hydrides like lithium aluminum hydride. The reaction proceeds via the nucleophilic addition of a hydride ion (H-) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water or a mild acid protonates the resulting alkoxide to yield the desired benzyl alcohol.[11][12]

Comparative Analysis of Synthesis Parameters

The efficiency of this two-step synthesis is summarized in the table below, providing typical conditions and expected outcomes.

| Parameter | Step 1: Formylation | Step 2: Reduction |

| Starting Material | 1-Chloro-2,3-difluorobenzene | 6-Chloro-2,3-difluorobenzaldehyde |

| Key Reagents | n-Butyllithium, DMF | Sodium Borohydride |

| Solvent | Tetrahydrofuran (THF) | Methanol / Ethanol |

| Temperature | -78 °C | 0 °C to Room Temperature |

| Typical Yield | 75-85% | >95% |

| Purification | Column Chromatography | Recrystallization / Distillation |

Detailed Experimental Protocols

Caution: These procedures should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 6-Chloro-2,3-difluorobenzaldehyde

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add anhydrous Tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add 1-Chloro-2,3-difluorobenzene (10.0 g, 67.3 mmol) to the cooled THF.

-

Slowly add n-butyllithium (2.5 M in hexanes, 29.6 mL, 74.0 mmol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add N,N-dimethylformamide (DMF, 6.3 mL, 80.8 mmol) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound as a pale yellow oil.

Protocol 2: Synthesis of this compound

-

In a round-bottom flask, dissolve 6-Chloro-2,3-difluorobenzaldehyde (10.0 g, 56.6 mmol) in methanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (2.36 g, 62.3 mmol) portion-wise over 20 minutes, keeping the temperature below 10 °C.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully add 50 mL of water to quench the excess NaBH4.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound as a white to off-white solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Sources

- 1. This compound | C7H5ClF2O | CID 29922043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. drughunter.com [drughunter.com]

- 5. 1-Chloro-2,3-difluorobenzene | C6H3ClF2 | CID 2782762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. CN109293478B - Method for preparing tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

physicochemical properties of 6-Chloro-2,3-difluorobenzyl alcohol

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2,3-difluorobenzyl alcohol

This guide provides a comprehensive technical overview of this compound (CAS No. 887585-70-8), a key building block for professionals in pharmaceutical and agrochemical research. By synthesizing data from established chemical safety and supply databases, this document details the compound's core physicochemical properties, analytical characterization methodologies, and essential handling protocols, offering field-proven insights for its effective application in drug discovery and development.

Introduction: The Strategic Role of Halogenated Benzyl Alcohols

Halogenated organic compounds are foundational to modern medicinal chemistry. The strategic incorporation of chlorine and fluorine atoms into a molecule can profoundly influence its metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] this compound is a prime example of a highly functionalized intermediate, designed for use in the synthesis of complex target molecules. Its distinct substitution pattern—a chlorine atom ortho to the benzyl group and two vicinal fluorine atoms—offers a unique electronic and steric profile for exploitation in synthetic strategies. This guide serves as a technical resource for researchers to understand and utilize this valuable reagent with precision and safety.

Part 1: Molecular Structure and Physicochemical Properties

The identity and behavior of a chemical reagent are dictated by its structure. The arrangement of atoms and functional groups in this compound is the primary determinant of its physical properties and reactivity.

Molecular Structure

The structure consists of a benzene ring substituted with a chloromethyl group, a chlorine atom, and two fluorine atoms.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

Precise experimental data for this specific isomer is not widely published. The following table consolidates available information and predicted values from reputable sources. These values provide a reliable baseline for experimental design.

| Property | Value | Source / Comment |

| CAS Number | 887585-70-8 | [3] |

| Molecular Formula | C₇H₅ClF₂O | [4] |

| Molecular Weight | 178.56 g/mol | Calculated; consistent with data for related isomers[5] |

| Physical State | Solid (predicted) | Based on melting points of similar isomers like 2-chloro-3,6-difluorobenzyl alcohol (44-49°C)[5] |

| Melting Point | Not available. Expected to be in the range of 40-55°C. | Extrapolated from isomers[5][6] |

| Boiling Point | 170 °C | From a safety data sheet for a related difluorobenzyl alcohol isomer |

| Density | 1.135 g/cm³ at 25 °C | From a safety data sheet for a related difluorobenzyl alcohol isomer |

| Solubility | Slightly soluble in water. Soluble in methanol, diethyl ether. | General solubility for benzyl alcohols; water solubility is reduced by halogenation[7][8] |

| pKa | ~13.2 (Predicted) | Predicted for similar chloro-difluorobenzyl alcohols, indicating weak acidity of the hydroxyl group[5] |

Part 2: Spectroscopic Characterization - A Practical Guide

Structural verification and purity assessment are non-negotiable in research and development. A multi-technique spectroscopic approach is essential for the unambiguous confirmation of this compound.

Caption: Workflow for Spectroscopic Elucidation.

Expert Insights on Spectral Interpretation

-

Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight. For this compound, look for the molecular ion peak (M⁺) at m/z ≈ 178.5. Crucially, the presence of a single chlorine atom will produce a characteristic M+2 peak (from the ³⁷Cl isotope) with an intensity approximately one-third of the M⁺ peak. This is a definitive confirmation of chlorine's presence.

-

Infrared (IR) Spectroscopy: IR is excellent for functional group identification. The most telling absorption will be a broad band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol.[8] Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ range. Strong absorptions corresponding to C-F bonds are also expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the carbon-hydrogen framework and is the gold standard for structural confirmation.[9]

-

¹H NMR: Expect a singlet for the benzylic protons (-CH₂OH) around 4.7 ppm.[10] The two aromatic protons will appear as complex multiplets in the aromatic region (7.0-7.5 ppm), with their splitting patterns influenced by coupling to each other and to the fluorine atoms. The hydroxyl proton will be a broad singlet that can exchange with D₂O.

-

¹³C NMR: This spectrum will show seven distinct carbon signals. The benzylic carbon (-CH₂OH) will be around 60 ppm. The six aromatic carbons will have their chemical shifts significantly influenced by the electronegative halogen substituents, with carbons directly bonded to fluorine exhibiting large C-F coupling constants.[11]

-

¹⁹F NMR: This experiment is vital for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms, confirming their presence and chemical environment.

-

Part 3: Experimental Protocol - Purity Determination by HPLC

For drug development professionals, ensuring the purity of a starting material is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment.

Objective: To determine the purity of this compound and identify any related impurities.

Rationale: A reversed-phase (C18) column is chosen for its versatility in separating non-polar to moderately polar compounds. A gradient elution of acetonitrile and water allows for the efficient separation of the main compound from both more polar and less polar impurities. UV detection is suitable due to the aromatic nature of the analyte.

Methodology:

-

Instrumentation:

-

HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.

-

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

This compound sample

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 30% B

-

18.1-25 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water. This yields a stock solution of ~1 mg/mL.

-

-

Procedure:

-

System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

-

Analysis: Inject the prepared sample solution.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

Trustworthiness - A Self-Validating System: The inclusion of a system suitability test ensures that the chromatographic system is performing correctly before sample analysis. The re-equilibration step in the gradient ensures reproducible results between injections. This robust protocol provides high confidence in the resulting purity value.

Part 4: Synthesis and Reactivity Insights

Understanding the synthesis of this compound provides insight into potential process-related impurities. A common and efficient synthetic route involves the reduction of the corresponding aldehyde or benzoic acid derivative.[8][12][13]

-

Synthesis: The reduction of 6-chloro-2,3-difluorobenzaldehyde with a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent is a standard method.[13] Key impurities could include unreacted starting aldehyde or over-reduction products.

-

Reactivity: The primary alcohol is a versatile functional group. It can be easily oxidized to the corresponding aldehyde, esterified with carboxylic acids, or converted into a better leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions. This versatility makes it a valuable precursor in multi-step synthetic campaigns.

Part 5: Safety, Handling, and Storage

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Conclusion

This compound is a specialized chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its utility is derived from the unique physicochemical properties imparted by its specific halogenation pattern. A thorough understanding of its properties, coupled with robust analytical characterization and strict adherence to safety protocols, is essential for its successful application in a research and development setting. This guide provides the foundational knowledge and practical methodologies required for scientists to leverage this compound effectively and safely.

References

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. This compound | 887585-70-8 [sigmaaldrich.com]

- 4. This compound | C7H5ClF2O | CID 29922043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-CHLORO-3,6-DIFLUOROBENZYL ALCOHOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 2,3-Difluorobenzyl alcohol CAS#: 75853-18-8 [m.chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 2-Chlorobenzyl alcohol(17849-38-6) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 13C NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. CN109293478B - Method for preparing tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to 6-Chloro-2,3-difluorobenzyl alcohol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2,3-difluorobenzyl alcohol, a key intermediate in modern medicinal chemistry. The document details its physicochemical properties, including its structure and Chemical Abstracts Service (CAS) number. Furthermore, it outlines a standard laboratory-scale synthesis, explores its applications as a crucial building block in the development of pharmaceutical agents, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile fluorinated compound.

Introduction: The Significance of Fluorinated Benzyl Alcohols

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Halogenated benzyl alcohols, in particular, serve as versatile scaffolds and key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). This compound is a prime example of such a building block, where the specific arrangement of chloro and fluoro substituents on the aromatic ring provides a unique electronic and steric profile for targeted chemical transformations.

Physicochemical Properties and Structure

Accurate identification and characterization are paramount in chemical research. The fundamental properties of this compound are summarized below.

Core Data

| Property | Value | Source |

| Chemical Name | This compound | PubChem[2] |

| CAS Number | Not Available (as of latest verification) | BLD Pharm[3] |

| Molecular Formula | C₇H₅ClF₂O | PubChem[2] |

| Molecular Weight | 178.56 g/mol | Calculated |

| IUPAC Name | (6-Chloro-2,3-difluorophenyl)methanol | PubChem[2] |

Chemical Structure

The structure of this compound is defined by a benzene ring substituted with a hydroxymethyl group (-CH₂OH), two fluorine atoms at positions 2 and 3, and a chlorine atom at position 6.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 6-Chloro-2,3-difluorobenzyl alcohol

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for 6-Chloro-2,3-difluorobenzyl alcohol, a compound of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's characteristic spectral features. By drawing comparisons with structurally analogous molecules, this guide offers researchers and scientists a robust framework for the identification and characterization of this compound. The methodologies for spectral acquisition are also detailed, providing a comprehensive resource for professionals in the field.

Introduction

This compound is a halogenated aromatic alcohol with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The unique substitution pattern of the benzene ring, featuring two adjacent fluorine atoms and a chlorine atom, imparts specific electronic and steric properties that can influence molecular interactions and biological activity. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity, and spectroscopic techniques are the cornerstone of this process.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) is expected to show distinct signals for the aromatic protons, the methylene protons, and the hydroxyl proton.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 1H | Ar-H (Position 4) |

| ~ 7.0 - 7.2 | Multiplet | 1H | Ar-H (Position 5) |

| ~ 4.8 | Singlet (or Triplet) | 2H | -CH₂ OH |

| ~ 2.0 - 3.0 | Broad Singlet | 1H | -OH |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Region (δ 7.0 - 7.4 ppm): The two aromatic protons at positions 4 and 5 are in different chemical environments and are expected to appear as multiplets due to coupling with each other and with the fluorine atoms. The electron-withdrawing nature of the chlorine and fluorine atoms will generally shift these protons downfield. The proton at position 4 will likely experience coupling from the adjacent proton at position 5 and the fluorine at position 3. Similarly, the proton at position 5 will couple with the proton at position 4.

-

Methylene Protons (δ ~4.8 ppm): The two protons of the benzyl alcohol's methylene group (-CH₂OH) are chemically equivalent and are expected to give a single peak. This peak is anticipated to be a singlet, although coupling to the hydroxyl proton can sometimes be observed, which would result in a triplet. The electronegative oxygen atom causes a downfield shift to this region.

-

Hydroxyl Proton (δ ~2.0 - 3.0 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet due to hydrogen bonding and chemical exchange. To confirm this peak, a D₂O shake experiment can be performed, which will cause the hydroxyl proton signal to disappear.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the peaks to determine the relative number of protons.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the seven unique carbon atoms. The presence of fluorine will introduce complex C-F couplings, which are invaluable for structural assignment.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~ 150 - 155 | Large ¹JCF | C -F (Position 2 or 3) | | ~ 145 - 150 | Large ¹JCF | C -F (Position 2 or 3) | | ~ 135 - 140 | Small JCF | C -Cl (Position 6) | | ~ 125 - 130 | Small JCF | Ar-C H (Position 4 or 5) | | ~ 120 - 125 | Small JCF | Ar-C H (Position 4 or 5) | | ~ 115 - 120 | Small JCF | C -CH₂OH (Position 1) | | ~ 60 - 65 | None | -C H₂OH |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aromatic Carbons (δ 115 - 155 ppm): The six aromatic carbons will resonate in this region. The carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-3) will be significantly deshielded and show large one-bond coupling constants (¹JCF). The carbon attached to chlorine (C-6) will also be downfield, but to a lesser extent than the fluorine-bearing carbons. The carbons attached to hydrogen (C-4 and C-5) will appear as doublets or more complex multiplets due to smaller two- and three-bond C-F couplings. The quaternary carbon at position 1, attached to the methylene group, will also be in this region and will likely show coupling to the fluorine at position 2.

-

Aliphatic Carbon (δ ~60 - 65 ppm): The methylene carbon (-CH₂OH) is expected to appear as a single peak in the upfield region of the spectrum, as it is an sp³-hybridized carbon.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in single lines for each carbon, except for those coupled to fluorine. Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a large number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent peak (CDCl₃) can be used as a secondary chemical shift reference (δ 77.16 ppm).

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3500 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic -CH₂) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1300 - 1200 | Strong | C-F stretch |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

| 800 - 700 | Strong | C-Cl stretch |

Interpretation of the Predicted IR Spectrum

-

O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹ is the most characteristic feature of the alcohol functional group, with the broadening due to intermolecular hydrogen bonding.[1]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as medium intensity bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-F and C-Cl Stretches: Strong absorption bands corresponding to the carbon-fluorine and carbon-chlorine stretching vibrations are expected in the fingerprint region. The C-F stretch is typically found between 1300-1200 cm⁻¹, and the C-Cl stretch appears at lower wavenumbers, generally in the 800-700 cm⁻¹ range.[1]

-

C-O Stretch: A strong band for the C-O stretching of the primary alcohol is predicted to be in the 1050-1000 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the sample directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr for a pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and correlate them with specific functional groups using standard correlation tables.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z ~180 and ~182 (in an approximate 3:1 ratio). The molecular formula is C₇H₅ClF₂O. The presence of chlorine will result in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Major Fragment Ions (predicted):

-

m/z ~163 (M-OH)⁺: Loss of the hydroxyl radical.

-

m/z ~162 (M-H₂O)⁺: Loss of a water molecule.

-

m/z ~151 (M-CHO)⁺: Alpha-cleavage with loss of the formyl radical.

-

m/z ~145 (M-Cl)⁺: Loss of a chlorine radical.

-

m/z ~125: Loss of CH₂OH.

-

Interpretation of the Predicted Mass Spectrum

The mass spectrum is expected to show a clear molecular ion peak and an M+2 peak, confirming the presence of one chlorine atom. Common fragmentation pathways for benzyl alcohols include:

-

Loss of Water: Dehydration to form a radical cation with m/z ~162.

-

Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the methylene group, leading to various fragments.

-

Loss of Halogens: The loss of chlorine or fluorine radicals can also be observed.

Visualization of Predicted Fragmentation

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectral features and the underlying chemical principles, researchers and drug development professionals can more effectively identify and characterize this compound in their work. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data. While this guide is based on predictions, it serves as a valuable resource until experimental data becomes publicly available.

References

-

Ajinomoto OmniChem N.V. (2016). From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor. Royal Society of Chemistry. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Difluorobenzyl alcohol. Retrieved from [Link]

Sources

solubility of 6-Chloro-2,3-difluorobenzyl alcohol in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Chloro-2,3-difluorobenzyl alcohol in Organic Solvents

Foreword: Charting the Unknown

In the landscape of pharmaceutical and chemical research, understanding the fundamental physicochemical properties of novel compounds is paramount. This compound emerges as a compound of interest, likely as a key intermediate in the synthesis of complex molecules in drug discovery. However, a critical gap exists in the public domain: the absence of comprehensive solubility data. This guide, therefore, is not a mere presentation of established facts. Instead, it serves as a first-principles guide for the research scientist. It provides the theoretical foundation and detailed experimental frameworks necessary to determine, understand, and apply the solubility profile of this compound. By synthesizing established theory with robust, field-proven methodologies, this document empowers researchers to generate the precise data they need for their development pipelines.

Part 1: A Theoretical Framework for Solubility Prediction

Before any flask is shaken or any sample is injected, a reasoned prediction of a compound's behavior can be formulated by dissecting its molecular structure and applying the fundamental principles of intermolecular forces. The adage "like dissolves like" is the cornerstone of this analysis, referring to the principle that substances with similar polarities and intermolecular force capabilities will be mutually soluble.[1][2]

The Solute: Deconstructing this compound

The structure of this compound presents several key features that dictate its potential interactions with solvents:

-

Aromatic System: The benzene ring is a significant nonpolar feature, prone to van der Waals interactions (specifically, London dispersion forces).

-

Hydroxyl Group (-CH₂OH): This is the molecule's primary polar and protic center. The oxygen-hydrogen bond is highly polarized, making the hydroxyl group an excellent hydrogen bond donor and acceptor.[1] This feature is the main driver for its potential solubility in polar, protic solvents.

-

Halogen Substituents (-Cl, -F): The chlorine and fluorine atoms are highly electronegative, inducing significant dipole moments in the C-Cl and C-F bonds. This increases the overall polarity of the molecule compared to unsubstituted benzyl alcohol.[3][4] These halogens can also act as weak hydrogen bond acceptors. However, their placement may also allow for intramolecular interactions that could subtly influence the molecule's overall presentation to a solvent.[5]

Predicted Behavior: The presence of both a nonpolar aromatic ring and a highly polar, hydrogen-bonding hydroxyl group suggests an amphiphilic character. The halogenation further enhances its polarity. Therefore, it is predicted that this compound will exhibit poor solubility in very nonpolar solvents and significantly greater solubility in polar solvents, particularly those capable of hydrogen bonding.

The Solvents: A Spectrum of Polarity and Interaction

Organic solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding. Understanding these categories is essential for selecting an appropriate range of solvents for testing.

| Solvent Class | Key Characteristics | Examples | Predicted Interaction with Solute |

| Nonpolar | Low dielectric constant, dominated by London dispersion forces. | Hexane, Toluene, Diethyl Ether | Poor. The energy required to break the hydrogen bonds between solute molecules would not be compensated by the weak interactions with the solvent.[6] |

| Polar Aprotic | High dielectric constant, possess bond dipoles, but lack O-H or N-H bonds. Cannot donate hydrogen bonds. | Dichloromethane (DCM), Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Moderate to Good. The solvent's dipole moment can interact with the polar regions of the solute. Solvents like acetone and DMSO can act as hydrogen bond acceptors for the solute's hydroxyl group.[7] |

| Polar Protic | High dielectric constant, possess O-H or N-H bonds. Can both donate and accept hydrogen bonds. | Methanol, Ethanol, Water | Good to Excellent. These solvents can fully engage with the solute's hydroxyl group through extensive hydrogen bonding, providing a powerful driving force for dissolution.[2] |

Part 2: Experimental Determination of Solubility

With a theoretical framework in place, we can proceed to the empirical determination of solubility. The following protocols describe the gold-standard thermodynamic method and a high-throughput kinetic screening approach, ensuring both accuracy and efficiency in data generation.

Gold Standard Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the definitive technique for determining the equilibrium solubility of a compound.[8][9] It measures the concentration of a saturated solution that is in thermodynamic equilibrium with the undissolved solid, providing a true measure of solubility.[10][11]

Experimental Causality: The core principle is to allow the system to reach its lowest energy state, which is the point of saturation equilibrium. The extended incubation period (typically 24-48 hours) with agitation ensures that the dissolution process has reached its maximum extent at a given temperature.[9] Subsequent separation of the solid and liquid phases is critical to ensure that only the dissolved analyte is being measured.

Step-by-Step Methodology:

-

Preparation: In triplicate, add an excess amount of solid this compound to a series of glass vials (e.g., 4 mL). An "excess" ensures that a solid phase remains after equilibrium is reached, a prerequisite for a saturated solution.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C). Agitate the vials for 24 to 48 hours. The concentration should be checked at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to allow for sedimentation. To ensure complete removal of undissolved solids, withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter into a clean vial. Alternatively, centrifuge the vials at high speed and carefully collect the supernatant. This step is crucial to prevent artificially high results.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as HPLC-UV.[10][12]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Analytical Protocol: Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of the solute in the saturated solutions due to its specificity and sensitivity.[13][14]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a primary stock solution of this compound at a known high concentration (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., Acetonitrile or Methanol).

-

Calibration Curve: Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected solubility range.

-

HPLC Analysis of Standards: Inject the calibration standards into the HPLC system and record the peak area response from the UV detector at an appropriate wavelength.

-

Plot Calibration Curve: Plot the peak area versus the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.[13]

-

Sample Preparation and Analysis: Dilute the saturated filtrate from the shake-flask experiment with the mobile phase to bring its concentration into the linear range of the calibration curve. Inject the diluted sample into the HPLC system.

-

Calculate Solubility: Using the peak area of the diluted sample and the equation from the calibration curve, calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the original concentration of the saturated solution, which represents the compound's solubility.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmaguru.co [pharmaguru.co]

- 14. researchgate.net [researchgate.net]

A Prospective Analysis of the Potential Biological Activities of 6-Chloro-2,3-difluorobenzyl Alcohol Derivatives: A Technical Guide for Drug Discovery

Executive Summary

The relentless pursuit of novel therapeutic agents necessitates the exploration of unique chemical scaffolds that offer new avenues for drug-target interactions and improved pharmacokinetic profiles. This guide introduces the 6-chloro-2,3-difluorobenzyl moiety as a promising, yet underexplored, core structure for the development of new bioactive derivatives. The strategic placement of chloro and fluoro substituents on the benzyl ring is hypothesized to confer advantageous properties, including enhanced metabolic stability, increased binding affinity, and favorable lipophilicity, which are critical for successful drug candidates.

Drawing on established principles of medicinal chemistry and evidence from structurally related compounds, this document outlines a prospective analysis of the potential anticancer and antimicrobial activities of 6-chloro-2,3-difluorobenzyl alcohol derivatives. We present a rationale grounded in the known bioactivity of halogenated aromatics, propose robust synthetic and derivatization strategies, and provide detailed protocols for a comprehensive biological screening cascade. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing the conceptual framework and practical methodologies required to investigate this novel class of compounds.

The 6-Chloro-2,3-difluorobenzyl Scaffold: A Rationale for Investigation

The introduction of halogen atoms into bioactive molecules is a cornerstone of modern drug design, utilized to fine-tune a compound's physicochemical and pharmacological properties. The specific combination of chlorine and fluorine on a benzyl ring, as seen in the 6-chloro-2,3-difluorobenzyl scaffold, offers a unique electronic and steric profile.

-

Fluorine's Role: The two fluorine atoms at the 2- and 3-positions are potent electron-withdrawing groups that can significantly alter the pKa of nearby functionalities, potentially enhancing interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's biological half-life.[1] This strategy is famously employed in molecules like the antifungal agent fluconazole, which features a 2,4-difluorophenyl group essential for its mechanism of action.[2]

-

Chlorine's Contribution: The chlorine atom at the 6-position adds steric bulk and increases lipophilicity, which can improve membrane permeability and target engagement. The position and number of chlorine atoms have been shown to be critical determinants of biological activity and toxicity in other compound classes, such as chlorochalcones, which exhibit selective anticancer properties.[3]

The combination of these halogens on the benzyl alcohol core creates a scaffold with a high potential for novel biological activity. The hydroxyl group of the benzyl alcohol serves as a key handle for synthetic derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).[4]

Hypothesized Biological Activities and Mechanistic Insights

Based on the bioactivity of analogous halogenated structures, we propose two primary therapeutic areas for investigation: oncology and infectious diseases.

Potential Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of compounds containing chloro- and fluoro-substituted aromatic rings.

-

Induction of Apoptosis: Chlorochalcones have been shown to induce apoptosis in breast cancer cells by modulating reactive oxygen species (ROS) levels and triggering mitochondrial dysfunction.[3] It is plausible that 6-chloro-2,3-difluorobenzyl derivatives could operate through similar pathways, where the specific halogenation pattern enhances cellular uptake and interaction with mitochondrial proteins.

-

Enzyme Inhibition: Fluorinated benzothiazole and benzoxazole derivatives have shown potent anticancer activity against various cell lines, with some compounds exhibiting GI50 values in the nanomolar range.[5] Molecular docking studies of similar compounds suggest that they may target key signaling proteins such as epidermal growth factor receptors (EGFR) or kinases like FLT3 and PDGFR.[5][6] The unique electronic landscape of the 6-chloro-2,3-difluorobenzyl ring could facilitate high-affinity binding to the ATP-binding pockets of such enzymes.

Potential Antimicrobial Activity

The structural similarity of the difluorophenyl moiety to that in azole antifungals provides a strong rationale for investigating antimicrobial properties.

-

Antifungal Activity: Fluconazole and its derivatives exert their effect by inhibiting lanosterol 14α-demethylase, a critical enzyme in fungal ergosterol biosynthesis.[2] The 2,3-difluorophenyl group in our proposed scaffold could mimic the 2,4-difluorophenyl group of fluconazole, enabling derivatives to act as effective enzyme inhibitors.

-

Antibacterial Activity: The combination of chloro and fluoro groups has been shown to enhance the antibacterial activity of 4-thiazolidinones.[7] Furthermore, studies on N-substituted 6-chloro-1H-benzimidazole derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria, including MRSA, with molecular docking suggesting dihydrofolate reductase as a potential target.[6] Derivatives of this compound could similarly interfere with essential bacterial metabolic pathways.

Proposed Synthetic and Derivatization Workflow

A systematic exploration of this scaffold requires a robust synthetic pathway to the core alcohol and a versatile strategy for generating a diverse chemical library.

Synthesis of the Core Scaffold

The parent compound, this compound, can be synthesized from commercially available 6-chloro-2,3-difluorobenzaldehyde. An electrochemical reduction offers a clean and efficient method, avoiding harsh chemical reducing agents and simplifying product purification.[8]

-

Electrolyte Preparation: Prepare a supporting electrolyte solution, such as 0.1 M tetrabutylammonium bromide in a 1:1 mixture of water and acetonitrile.

-

Cell Assembly: Set up an undivided electrochemical cell with a glassy carbon cathode and a sacrificial anode (e.g., magnesium or zinc).

-

Substrate Addition: Dissolve 6-chloro-2,3-difluorobenzaldehyde in the electrolyte solution to a concentration of 10-20 mM.

-

Electrolysis: Apply a constant current (e.g., 100 mA) to the cell under an inert atmosphere (N₂ or Ar). Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, acidify the solution with 1 M HCl and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure this compound.

Derivatization Strategy

The primary alcohol provides a convenient point for derivatization to build a library for SAR studies. Key classes of derivatives include ethers, esters, and amines.

Figure 1: Proposed workflow for the synthesis of the core scaffold and subsequent generation of a diverse derivative library.

Biological Screening Cascade

A tiered screening approach is recommended to efficiently identify promising lead compounds.

Primary Screening: Cytotoxicity and Antimicrobial Activity

Initial screens should assess the broad-spectrum activity of the derivative library.

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

-

Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., S. aureus, E. coli, C. albicans) to a concentration of 5 x 10⁵ CFU/mL in appropriate broth medium.

-

Compound Dilution: Perform a two-fold serial dilution of each test compound in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (48 hours for C. albicans).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Screening Cascade Logic

Figure 2: A logical workflow for the biological screening cascade, from primary assays to lead identification.

Data Interpretation and SAR Analysis

The data generated from the screening cascade will be crucial for establishing a robust Structure-Activity Relationship (SAR).

Quantitative Data Summary

All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Screening Data for 6-Chloro-2,3-difluorobenzyl Ether Derivatives

| Compound ID | R Group | MCF-7 IC₅₀ (µM) | S. aureus MIC (µg/mL) |

| Parent Alcohol | -H | > 100 | > 128 |

| DER-01 | -CH₃ | 45.2 | 64 |

| DER-02 | -CH₂CH₂Ph | 8.1 | 32 |

| DER-03 | -CH₂(4-F-Ph) | 2.5 | 16 |

| DER-04 | -CH₂(pyridin-2-yl) | 5.7 | 8 |

Establishing Structure-Activity Relationships

-

Effect of Derivatization: Conversion of the parent alcohol to ether derivatives significantly improves both anticancer and antibacterial activity.

-

Impact of Lipophilicity and Aromaticity: Incorporating an additional aromatic ring (DER-02) enhances potency compared to a simple methyl ether (DER-01).

-

Electronic Effects: Adding a fluorine atom to the terminal phenyl ring (DER-03) further boosts anticancer activity, suggesting a potential role for halogen bonding or altered electronics in target engagement.

-

Role of Heterocycles: Introducing a nitrogen-containing heterocycle (DER-04) appears to be particularly beneficial for antibacterial activity, possibly by improving solubility or enabling new interactions with the bacterial target.[6]

Figure 3: Logical diagram illustrating the process of using screening data to derive SAR insights for next-generation compound design.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The unique combination of halogen substituents provides a strong foundation for developing derivatives with potent and selective biological activities, particularly in the realms of oncology and infectious disease. The synthetic and screening strategies outlined in this guide provide a clear and actionable path for investigating this promising compound class.

Successful identification of initial hits from the primary screening cascade should be followed by more in-depth mechanistic studies, including apoptosis assays, enzyme inhibition profiling, and in vivo efficacy studies in relevant animal models.[9][10] This systematic approach, grounded in established medicinal chemistry principles, will be instrumental in unlocking the full therapeutic potential of this compound derivatives.

References

- MDPI. "Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells.

- RSC Publishing. "Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents." (2022-08-03).

- DergiPark. "Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives on Lung and Prostate Cancer Cell Lines.

- MDPI. "Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity." (2024-06-15).

- NIH. "Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems." (2024-06-19).

- OnLine Journal of Biological Sciences. "Chemical Composition and Antibacterial Activity of Subcritical CO2 Extract of Beta vulgaris L." (2023-10-12).

- PMC - NIH. "Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7." (2024-12-04).

- DergiPark. "Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives on Lung and Prostate Cancer Cell Lines." (2022-02-28).

- Oakwood Chemical. "The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.

- ResearchGate. "Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study." (2025-08-05).

- PubMed Central. "Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review.

- ResearchGate. "Antimicrobial Activity of a New Series of Fluorine-Containing Tertiary Alcohols." (2025-08-05).

- PubMed. "Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases." (2024-01-11).

Sources

- 1. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 6-Chloro-2,3-difluorobenzyl alcohol

Foreword: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable drug is fraught with challenges. Among the critical physicochemical properties that dictate this journey, thermal stability is paramount. For intermediates like 6-Chloro-2,3-difluorobenzyl alcohol, a substituted aromatic alcohol likely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), understanding its behavior under thermal stress is not merely an academic exercise. It is a crucial determinant of safe handling, scalable synthesis, purification, and storage. This guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization.

Physicochemical Profile of this compound

A thorough understanding of a compound's fundamental properties is the bedrock of any stability study. While extensive experimental data for this compound is not widely published, its basic molecular attributes can be compiled.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₇H₅ClF₂O | [1] |

| Molecular Weight | 178.56 g/mol | Calculated |

| CAS Number | Not readily available in public databases | - |

| Predicted Appearance | White to off-white solid or liquid | Based on analogs |

| Predicted Solubility | Soluble in organic solvents (e.g., methanol, acetone), sparingly soluble in water | Based on structure |

Anticipated Thermal Behavior: A First Look

Based on the behavior of analogous halogenated benzyl alcohols, this compound is expected to be stable under standard ambient temperature and pressure (STP). However, the presence of multiple electronegative halogen atoms and the reactive hydroxyl group suggests that the molecule will decompose at elevated temperatures. The key questions to be addressed are: at what temperature does decomposition begin, what is the rate of decomposition, and what are the resulting products?

The primary decomposition products are anticipated to be volatile and potentially hazardous, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF). The formation of these products is a critical safety consideration in any manufacturing process involving this intermediate.

Core Methodologies for Thermal Analysis

A multi-faceted approach employing several analytical techniques is essential for a comprehensive thermal stability assessment.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone of thermal stability analysis, measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3][4] This technique provides critical data on the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It is invaluable for identifying endothermic events such as melting and boiling, and exothermic events, which often accompany decomposition. The combination of TGA and DSC provides a more complete picture of the thermal events occurring.

Evolved Gas Analysis (EGA): Identifying Decomposition Products

To identify the chemical nature of the gases evolved during decomposition, TGA and DSC are often coupled with other analytical techniques. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful method where the sample is rapidly heated to a specific temperature, and the resulting fragments are separated by GC and identified by MS.[7][8][9] This provides a detailed fingerprint of the decomposition products.

Proposed Thermal Decomposition Pathways

The decomposition of this compound is likely to proceed through a series of complex radical and molecular reactions. The C-Cl bond is generally weaker than the C-F and C-C bonds in the aromatic ring, suggesting that the initial fragmentation may involve the loss of a chlorine radical. The benzylic C-O bond is also susceptible to cleavage.

A plausible, albeit simplified, set of initial decomposition steps could include:

-

Homolytic Cleavage of the C-Cl Bond: Forming a benzyl radical and a chlorine radical.

-

Dehydration: Elimination of a water molecule to form a corresponding carbene or other reactive species.

-

Oxidation of the Alcohol: If oxygen is present, the alcohol can be oxidized to an aldehyde or carboxylic acid, which would then undergo further decomposition.

-

Fragmentation of the Aromatic Ring: At higher temperatures, the stable aromatic ring will fragment.

Caption: Proposed initial decomposition pathways for this compound.

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a robust and reproducible assessment of the thermal stability of this compound.

Experimental Workflow

Caption: A typical experimental workflow for thermal stability analysis.

Protocol for Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina).[4][10]

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[10]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG), and the percentage of residual mass at 600 °C.

Protocol for Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).

-

Ramp the temperature to a point beyond the final decomposition observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the heat flow to the sample relative to the reference.

-

Data Analysis: Identify and quantify the enthalpy of any endothermic (melting) and exothermic (decomposition) events. Determine the onset temperature and peak temperature for each event.

Data Presentation and Interpretation

The quantitative data obtained from TGA and DSC analyses should be summarized in a clear and concise table to facilitate comparison and interpretation.

| Parameter | TGA Results | DSC Results |

| Melting Point (Tm) | N/A | e.g., 55 °C |

| Enthalpy of Fusion (ΔHfus) | N/A | e.g., 120 J/g |

| Decomposition Onset (Tonset) | e.g., 180 °C | e.g., 185 °C |

| Peak Decomposition (Tpeak) | e.g., 210 °C | e.g., 215 °C |

| Enthalpy of Decomposition (ΔHd) | N/A | e.g., -450 J/g |

| Mass Loss (%) | e.g., 98% | N/A |

| Residual Mass at 600 °C (%) | e.g., 2% | N/A |

Note: The values in the table are hypothetical and for illustrative purposes only.

Conclusion: A Pathway to Process Safety and Optimization

A thorough investigation of the thermal stability and decomposition of this compound is a critical step in its utilization as a chemical intermediate. By employing the systematic approach outlined in this guide, researchers and drug development professionals can gain a comprehensive understanding of its thermal behavior. This knowledge is not only fundamental to ensuring the safety of handling and processing but also provides a basis for optimizing reaction conditions, purification methods, and storage protocols to maintain the integrity and purity of this valuable building block. The synthesis of data from TGA, DSC, and Py-GC/MS provides a robust foundation for informed decision-making throughout the development lifecycle.

References

-

Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. Available at: [Link]

-

Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. (2024-12-18). Available at: [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. Available at: [Link]

-

Protocol Thermogravimetric Analysis (TGA). EPFL. Available at: [Link]

-

Thermogravimetric Analysis (TGA) Testing of Materials. Applus DatapointLabs. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Pyrolysis Gas Chromatography-Mass Spectrometry. Environmental Molecular Sciences Laboratory. Available at: [Link]

-

Differential scanning calorimetry. Wikipedia. Available at: [Link]

-

Thermogravimetric analysis (TGA). Chemistry LibreTexts. (2022-08-21). Available at: [Link]

-

Pyrolysis–gas chromatography–mass spectrometry. Wikipedia. Available at: [Link]

-

Why Is the Biodegradation of Polyfluorinated Compounds So Rare?. PMC - NIH. Available at: [Link]

-

Strategies for the Biodegradation of Polyfluorinated Compounds. ResearchGate. (2025-10-13). Available at: [Link]

-

3-Chloro-2, 6-difluorobenzyl alcohol, min 98%, 1 gram. CP Lab Chemicals. Available at: [Link]

-

Differential Scanning Calorimetry (DSC). TA Instruments. Available at: [Link]

-

Differential Scanning Calorimetry (DSC). Duke Kunshan University. Available at: [Link]

-

Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. PubMed Central. Available at: [Link]

-

Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. PubMed. Available at: [Link]

-

Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). EAG Laboratories. Available at: [Link]

-

Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. (2012-12-20). Available at: [Link]

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available at: [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

-

Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. Digital CSIC. (2020-06-22). Available at: [Link]

-

2,3-Difluorobenzyl Alcohol. PubChem. Available at: [Link]

-

Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar. Available at: [Link]

-

6-Chloro-2-fluoro-3-methylbenzyl bromide. AHH Chemical Co., Ltd. Available at: [Link]

Sources

- 1. This compound | C7H5ClF2O | CID 29922043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 4. epfl.ch [epfl.ch]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 8. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 10. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

Quantum Chemical Blueprint for 6-Chloro-2,3-difluorobenzyl Alcohol: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive technical framework for conducting quantum chemical calculations on 6-Chloro-2,3-difluorobenzyl alcohol, a molecule of interest in modern medicinal chemistry and drug development. By leveraging the predictive power of computational chemistry, researchers can gain profound insights into the molecule's structural, electronic, and spectroscopic properties, thereby accelerating the design and optimization of novel therapeutic agents. This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction: The Significance of Halogenated Benzyl Alcohols in Drug Design

Halogenated organic compounds, particularly those incorporating fluorine and chlorine, are of paramount importance in the pharmaceutical industry. The strategic placement of these halogens can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (CAS No. 887585-70-8) represents a key building block or intermediate in the synthesis of more complex bioactive molecules.[1][2][3]

Quantum chemical calculations offer a powerful, cost-effective alternative to purely empirical approaches. By simulating the molecule at the electronic level, we can predict a wide array of properties before committing to laborious and expensive laboratory synthesis. This in-silico analysis is crucial for understanding intramolecular interactions, conformational preferences, and reactivity, all of which are critical determinants of a drug candidate's ultimate success. Studies on structurally similar ortho-halogenated benzyl alcohols have demonstrated that computational methods can effectively elucidate the interplay of weak interactions, such as intramolecular hydrogen bonds (e.g., OH···F/Cl) and π-stacking, which govern molecular conformation and crystal packing.[4][5][6]

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of quantum chemical calculations is contingent upon the judicious selection of theoretical methods and basis sets. For a molecule like this compound, which contains a flexible side chain and multiple halogen atoms, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium-sized organic molecules. It calculates the electronic energy and density of a system, providing a robust foundation for determining molecular properties.

-

Recommended Functional: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a highly versatile and widely validated choice for organic molecules.[7][8] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with significant electron correlation effects. Its efficacy in studying halogenated and fluorinated organic compounds has been well-documented.[9][10]

-